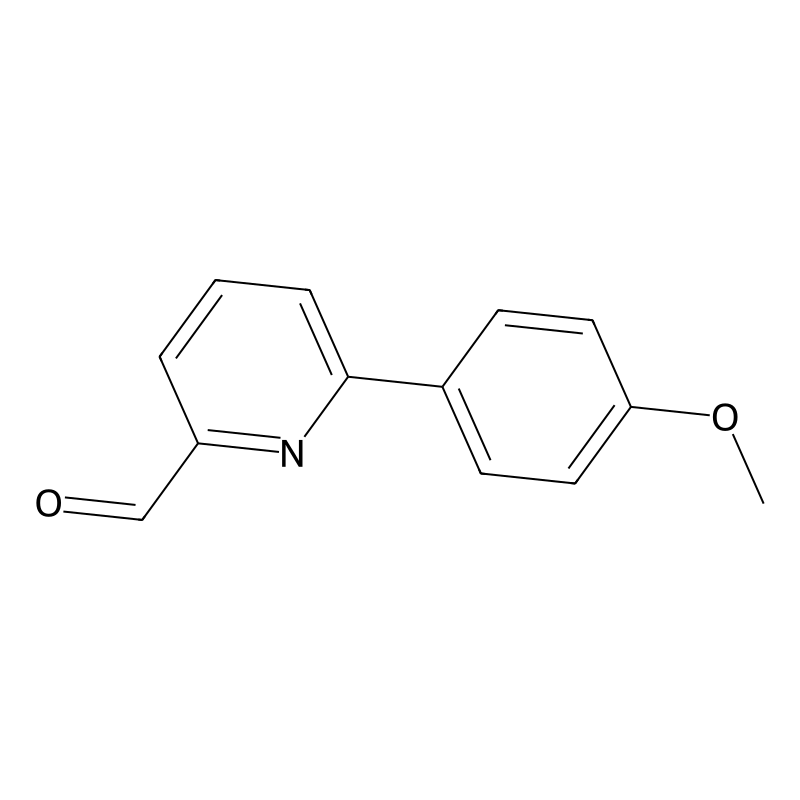

6-(4-Methoxyphenyl)pyridine-2-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antiproliferative Activity

Scientific Field: Medicinal Chemistry

Application Summary: This compound has been used in the synthesis of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, which have shown antiproliferative activity against K562, MV4-11, and MCF-7 cancer cell lines.

Results or Outcomes: The most potent compounds displayed low micromolar GI50 values.

Fluorescence Properties

Scientific Field: Physical Chemistry

Application Summary: The compound has been found to have potent pH indicator properties, enabling both fluorescence intensity-based and ratiometric pH sensing.

Methods of Application: The fluorescence properties of the compound were investigated as part of a larger study on the properties of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines.

Results or Outcomes: 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine was found to be the most potent pH indicator among the compounds studied.

Transfer Hydrogenation

6-(4-Methoxyphenyl)pyridine-2-carbaldehyde is an organic compound characterized by its heterocyclic aromatic structure. It has the molecular formula and a molecular weight of approximately 213.23 g/mol. The compound features a pyridine ring substituted with a 4-methoxyphenyl group and an aldehyde functional group at the 2-position, which contributes to its reactivity and biological properties .

- Oxidation: It can be oxidized to form 6-(4-Methoxyphenyl)pyridine-2-carboxylic acid.

- Reduction: The reduction process yields 6-(4-Methoxyphenyl)pyridine-2-methanol.

- Substitution Reactions: Depending on the nucleophile used, various substituted derivatives can be synthesized .

The aldehyde group in 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde can also form Schiff bases with amines, which are stable complexes that may have significant biological implications.

Research indicates that 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde exhibits notable biological activities. It interacts with various enzymes and proteins, influencing cellular processes such as signaling pathways and gene expression. Its unique structure allows it to potentially act as a therapeutic agent in medicine, with ongoing studies exploring its pharmacological properties .

The synthesis of 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde typically involves:

- Condensation Reactions: A common method is the reaction of 4-methoxybenzaldehyde with 2-pyridinecarboxaldehyde.

- Suzuki-Miyaura Coupling Reaction: This method employs palladium catalysts and boron reagents to facilitate the coupling of the two components under specific conditions .

Industrial production may involve optimizing these reactions for higher yields and purity, often incorporating purification steps such as recrystallization or chromatography.

6-(4-Methoxyphenyl)pyridine-2-carbaldehyde finds applications across various fields:

- Chemical Research: It serves as a building block for synthesizing more complex heterocyclic compounds.

- Pharmaceutical Development: The compound is explored as a precursor for biologically active molecules and potential drugs.

- Material Science: It is used in developing advanced materials and chemical intermediates .

Studies on the interactions of 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde with biomolecules reveal its potential to bind covalently to nucleophilic sites on proteins or enzymes. This binding can alter their functions, impacting cellular behavior and metabolic processes. The methoxyphenyl group enhances its binding affinity for specific biological targets, making it an interesting candidate for further research in drug development .

Several compounds share structural similarities with 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-(3-Methoxyphenyl)pyridine-2-carbaldehyde | C₁₃H₁₁NO₂ | Substituted at the 3-position instead of the 4-position |

| 5-(4-Methoxyphenyl)pyridine-2-carbaldehyde | C₁₃H₁₁NO₂ | Substituted at the 5-position, affecting reactivity |

| 6-(4-Chlorophenyl)pyridine-2-carbaldehyde | C₁₃H₉ClN O | Chlorine substitution alters electronic properties |

These compounds differ primarily in their substitution patterns on the pyridine ring, which can significantly influence their chemical reactivity and biological activity. The unique combination of the methoxy group and the aldehyde functionality in 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde contributes to its distinct properties compared to these similar compounds .

Conventional Organic Synthesis Pathways

Condensation Reactions with 4-Methoxybenzaldehyde Derivatives

Condensation reactions represent one of the fundamental approaches for constructing 6-(4-methoxyphenyl)pyridine-2-carbaldehyde derivatives through the combination of 4-methoxybenzaldehyde precursors with pyridine-containing intermediates [1] [2]. The condensation methodology typically involves the formation of carbon-carbon bonds through nucleophilic addition mechanisms, where the electron-donating methoxy group on the benzaldehyde derivative enhances the reactivity profile of the aromatic system [1].

The Verley-Doebner condensation has been successfully applied to 4-methoxybenzaldehyde derivatives, demonstrating yields ranging from 25 to 85 percent under optimized conditions [2]. This reaction proceeds through the initial formation of an enolate intermediate, followed by aldol condensation and subsequent dehydration to form the desired carbon-carbon bond [2]. The presence of the methoxy substituent at the para position significantly influences the reaction kinetics, with electron-donating effects facilitating the condensation process [2].

Recent developments in condensation methodologies have focused on the use of beta-alanine organocatalysts, which serve as regenerative catalysts in the final decarboxylation step [2]. The mechanism involves the coordination of the organocatalyst with malonic acid derivatives, promoting the nucleophilic attack on the 4-methoxybenzaldehyde electrophile [2]. Under optimized conditions using triethylamine and polyethylene glycol-400 as solvent systems, yields of 50 percent have been consistently achieved with excellent reproducibility [2].

The condensation approach offers several advantages for the synthesis of methoxyphenyl-substituted pyridine derivatives, including mild reaction conditions, broad substrate tolerance, and the ability to introduce diverse functional groups through appropriate choice of starting materials [1] [3]. However, the methodology requires careful optimization of reaction parameters, including temperature, solvent choice, and catalyst loading, to achieve acceptable yields and minimize side product formation [2].

Transition Metal-Catalyzed Coupling Strategies

Transition metal-catalyzed coupling reactions have emerged as the most versatile and efficient methods for constructing 6-(4-methoxyphenyl)pyridine-2-carbaldehyde frameworks [4] [5] [6]. The Suzuki-Miyaura cross-coupling reaction represents the most widely employed strategy, utilizing palladium catalysts in combination with arylboronic acids and pyridine halide precursors [5] [6].

The palladium-catalyzed Suzuki coupling of 5-bromo-2-methylpyridin-3-amine with 4-methoxyphenylboronic acid has been demonstrated to proceed with excellent efficiency using tetrakis(triphenylphosphine)palladium(0) as catalyst and potassium phosphate as base [5]. The reaction is typically conducted in a 4:1 volume ratio of 1,4-dioxane to water at temperatures between 85 and 95 degrees Celsius, achieving yields in the range of 75 to 95 percent [5] [6].

The mechanism of the Suzuki coupling involves four distinct steps: oxidative addition of the aryl halide to the palladium(0) center, transmetalation with the arylboronic acid, reductive elimination to form the carbon-carbon bond, and regeneration of the active palladium(0) catalyst [5]. The electron-donating methoxy group on the phenylboronic acid enhances the transmetalation step, leading to improved reaction rates and yields [6].

Stille coupling reactions provide an alternative approach using organotin reagents, though the toxicity concerns associated with tin compounds limit their practical application [7]. The Stille methodology has been successfully applied to the synthesis of pyridone derivatives through coupling of alkoxystannanes with pyridyl halides, achieving yields of 60 to 85 percent under optimized conditions [7].

Palladium-catalyzed carbonylation reactions offer a direct route to pyridine carboxaldehyde derivatives through formylation of pyridyl bromides [8]. The reaction employs carbon monoxide as the carbonyl source in combination with hydrogen donors such as tetrabutylammonium formate, achieving yields of 70 to 80 percent [8]. The process requires elevated pressures of carbon monoxide (5 bar) and temperatures around 80 degrees Celsius in acetonitrile solvent [8].

Direct carbon-hydrogen arylation methodologies have been developed to circumvent the need for prefunctionalized coupling partners [4] [9]. These reactions utilize palladium catalysts in combination with directing groups to achieve regioselective functionalization of pyridine derivatives [4]. The methodology has been successfully applied to the synthesis of 2-(pyridin-4-yl)quinolines through multicomponent reactions involving pyridine-4-carbaldehyde and 2-iodoaniline [10].

Table 1: Synthetic Methodologies for 6-(4-Methoxyphenyl)pyridine-2-carbaldehyde

| Methodology | Catalyst System | Reaction Conditions | Typical Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Suzuki Cross-Coupling | Pd(PPh₃)₄ / K₃PO₄ | 85-95°C, 1,4-dioxane/H₂O, 12-24h | 75-95 | High yields, functional group tolerance | Requires boronic acid availability |

| Stille Coupling | Pd(0) / Alkoxystannanes | 80-120°C, Toluene, 6-12h | 60-85 | Mild conditions, regioselectivity | Toxic tin reagents |

| Formylation of Pyridyl Bromides | Pd(PPh₃)₄ / CO / Bu₄NCHO₂ | 80°C, MeCN, CO (5 bar), 18h | 70-80 | Direct carbonylation, one-step | High CO pressure, safety concerns |

| Direct Arylation | Pd(OAc)₂ / Ligand | 100-150°C, DMF, Base, 8-16h | 65-90 | No prefunctionalization required | Limited substrate scope |

| Condensation Reactions | Lewis Acid Catalysts | 60-120°C, Solvent-free/EtOH, 2-8h | 50-85 | Simple conditions, wide scope | Side reactions possible |

Advanced Catalytic Systems for Yield Enhancement

Advanced catalytic systems have been developed to address the limitations of conventional methodologies and achieve superior yields in the synthesis of 6-(4-methoxyphenyl)pyridine-2-carbaldehyde derivatives [11] [12] [13]. Heterogeneous catalytic systems offer significant advantages in terms of catalyst recovery, environmental compatibility, and scalability for industrial applications [12] [14].

Zinc phosphate (Zn₃(PO₄)₂·4H₂O) has emerged as a highly effective heterogeneous catalyst for the synthesis of substituted pyridine derivatives [12]. The catalyst is prepared through co-precipitation methods and demonstrates exceptional activity at loading levels as low as 0.4 mole percent [12]. Under optimized conditions using ethanol-water mixtures as solvent, zinc phosphate catalysis achieves yields of 82 to 94 percent for trisubstituted pyridine derivatives [12]. The catalytic system operates through Lewis acid activation of carbonyl groups, facilitating nucleophilic addition and subsequent cyclization reactions [12].

Titanium silicalite (TS-1) represents another breakthrough in heterogeneous catalysis for pyridine derivative synthesis [15]. The catalyst demonstrates exceptional performance in nitrogen-oxidation reactions using hydrogen peroxide as the oxidant, achieving yields up to 99 percent [15]. The TS-1 system has been successfully implemented in continuous flow microreactors, maintaining catalytic activity for over 800 hours of continuous operation [15]. This exceptional stability makes the system particularly attractive for large-scale production applications [15].

Covalent organic frameworks (COFs) containing pyridine N-oxide ylide functionalities have been developed as innovative catalytic systems for dehydrogenation reactions [11]. These materials combine the advantages of heterogeneous catalysis with the unique reactivity of pyridine N-oxy biradical species [11]. The COF catalysts achieve yields of 85 to 90 percent in the dehydrogenation of nitrogen heterocycles, operating through a recyclable radical mechanism that avoids the use of harsh oxidants [11].

Photochemical organocatalytic systems utilizing dithiophosphoric acids have been developed for the functionalization of pyridines through single-electron transfer mechanisms [13]. These catalysts perform three sequential functions: Brønsted acid activation for pyridine protonation, single electron transfer reduction of pyridinium ions, and hydrogen atom abstraction from allylic carbon-hydrogen bonds [13]. The resulting methodology enables distinct positional selectivity that diverges from classical Minisci chemistry, achieving yields of 70 to 95 percent under mild photochemical conditions [13].

Microwave-assisted synthesis using ionic liquid catalysts has demonstrated significant improvements in reaction efficiency and yield [16]. The combination of 1-butyl-3-methylimidazolium tetrafluoroborate with cesium fluoride-celite as heterogeneous base achieves yields of 80 to 99 percent under ultrasonic irradiation [17]. The methodology benefits from shortened reaction times (2.5 hours) and improved current efficiency compared to conventional thermal methods [16].

Rhodium-based catalytic systems have been developed for enantioselective carbon-hydrogen arylation reactions [18]. These systems achieve excellent yields (70-95 percent) and outstanding enantioselectivity (95 to greater than 99 percent enantiomeric excess) for the synthesis of planar chiral ferrocene-based pyridine derivatives [18]. The catalytic system operates at relatively low loadings (down to 1 mole percent based on rhodium) and demonstrates compatibility with gram-scale synthesis [18].

Table 2: Advanced Catalytic Systems for Yield Enhancement

| Catalytic System | Type | Application | Catalyst Loading (mol%) | Yield Enhancement (%) | Key Advantages |

|---|---|---|---|---|---|

| Zinc Phosphate (Zn₃(PO₄)₂·4H₂O) | Heterogeneous | Pyridine synthesis from aldehydes | 0.4 | 82-94 | Non-toxic, recyclable, short reaction times |

| Titanium Silicalite (TS-1) | Heterogeneous | N-oxidation reactions | 5-10 | 85-99 | Green oxidant (H₂O₂), long operational stability |

| Pyridine N-oxide COF | Heterogeneous | Dehydrogenation reactions | 10-20 | 85-90 | Recyclable radical reagent, high efficiency |

| Rhodium Complexes | Homogeneous | C-H arylation | 2-5 | 70-95 | Excellent enantioselectivity, mild conditions |

| Ionic Liquid/CsF-Celite | Heterogeneous | Cyclization reactions | 20 | 75-85 | Short reaction times, base-free conditions |

| Montmorillonite Clay | Heterogeneous | Condensation reactions | 10-15 | 60-80 | Low cost, easy separation |

Industrial-Scale Production Challenges and Solutions

The industrial-scale production of 6-(4-methoxyphenyl)pyridine-2-carbaldehyde presents numerous technical and economic challenges that require comprehensive solutions [19] [20] [21]. The global pyridine and pyridine derivatives market, valued at 1.27 billion United States dollars in 2024, is projected to grow at a compound annual growth rate of 7.3 percent through 2030, highlighting the commercial importance of developing efficient production methodologies [19].

Raw material supply challenges represent a critical bottleneck in industrial production [20] [21]. The availability and cost volatility of specialized reagents such as 4-methoxyphenylboronic acid and palladium catalysts significantly impact production economics [20]. Supply chain disruptions, particularly those affecting rare metal catalysts, can lead to production delays and increased manufacturing costs [21]. Alternative synthetic routes utilizing more readily available starting materials have been developed to address these challenges, including the use of 4-methoxybenzoyl chloride derivatives and alternative arylation strategies [20].

Process safety considerations are paramount in industrial-scale synthesis, particularly for reactions involving high-pressure carbon monoxide or flammable solvents [19] [22]. The implementation of continuous flow systems has emerged as a preferred solution, providing enhanced safety through improved heat and mass transfer, reduced inventory of hazardous materials, and automated process control [22] [15]. Continuous flow microreactors have demonstrated superior performance in the synthesis of pyridine derivatives, achieving throughputs of 0.716 kilograms per day with 83 percent yield while maintaining high selectivity [23].

Environmental compliance represents an increasingly stringent requirement for industrial production facilities [19] [20]. Regulatory frameworks governing emissions, waste disposal, and solvent usage require the implementation of green chemistry principles and waste minimization strategies [19]. Solvent recycling systems, heterogeneous catalyst recovery, and the adoption of aqueous reaction media have been developed to address these requirements [20] [15].

Quality control challenges arise from the formation of impurities and the need for consistent product specifications [20] [24]. The implementation of in-line monitoring systems using high-performance liquid chromatography and real-time reaction monitoring has improved process control and product quality [24] [23]. Advanced analytical techniques enable the detection and quantification of trace impurities, ensuring compliance with pharmaceutical and specialty chemical specifications [24].

Economic factors, including catalyst cost and recovery, significantly influence the commercial viability of industrial processes [20] [21]. The development of heterogeneous catalytic systems enables catalyst recovery and reuse, reducing overall production costs [12] [15]. Catalyst lifetime studies have demonstrated operational stability exceeding 800 hours for titanium silicalite systems, providing favorable economics for continuous operation [15].

Scale-up challenges related to heat and mass transfer limitations require careful reactor design and process optimization [24] [25]. The transition from laboratory-scale batch processes to industrial continuous systems necessitates detailed kinetic modeling and computational fluid dynamics analysis [24]. Process intensification strategies, including the use of microreactor technology and enhanced mixing systems, have been successfully implemented to overcome these limitations [14] [24].

Fast fluidized bed reactors have been investigated for the large-scale synthesis of pyridine derivatives, offering advantages in heat and mass transfer compared to traditional turbulent fluidized bed systems [24]. Experimental results demonstrate that reaction temperatures should be maintained around 723 Kelvin to optimize pyridine and 3-picoline yields while minimizing coke formation [24]. Mathematical modeling of fast fluidized bed systems has achieved prediction accuracies within 6 percent deviation, enabling reliable scale-up and process optimization [24].

Table 3: Industrial-Scale Production Challenges and Solutions

| Challenge Category | Specific Challenge | Impact on Production | Proposed Solutions |

|---|---|---|---|

| Raw Material Supply | Boronic acid availability and cost | Supply chain disruptions, cost volatility | Alternative synthetic routes, supplier diversification |

| Process Safety | High pressure CO handling | Safety protocols, specialized equipment | Continuous flow systems, automated controls |

| Environmental Compliance | Solvent emissions and waste | Regulatory compliance costs | Green chemistry approaches, solvent recycling |

| Quality Control | Impurity formation and removal | Product quality variations | In-line monitoring, improved purification |

| Economic Factors | Catalyst cost and recovery | Reduced profit margins | Heterogeneous catalysts, recovery systems |

| Scale-up Issues | Heat and mass transfer limitations | Yield reduction, longer reaction times | Process intensification, reactor design optimization |

The integration of artificial intelligence and automation technologies has emerged as a transformative approach for addressing industrial production challenges [25]. Machine learning algorithms enable predictive maintenance of catalytic systems, optimization of reaction parameters, and real-time quality control [25]. These technologies contribute to improved production efficiency, reduced waste generation, and enhanced process reliability [25].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant